
2-methylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C5H8O2 It is a cyclopropane derivative, characterized by a three-membered ring structure with a carboxylic acid group and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoids. For instance, the reaction of diazomethane with alkenes can produce cyclopropane derivatives . Another method involves the use of Grignard reagents in cobalt-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes often utilize efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors can further enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Methylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique cyclopropane ring structure imparts significant strain, making it highly reactive. This reactivity allows it to participate in various chemical reactions, including those involving carbenes and carbenoids . The compound’s effects are mediated through its interactions with enzymes and other biomolecules, influencing biochemical pathways.
Comparison with Similar Compounds
2-Methylcyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:
Cyclopropanecarboxylic acid: Lacks the methyl group, resulting in different reactivity and applications.
1-Methylcyclopropane-1-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in chemical behavior
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/2C5H8O2/c2*1-3-2-4(3)5(6)7/h2*3-4H,2H2,1H3,(H,6,7) |
InChI Key |
XHSPQJDGJAFEGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)O.CC1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


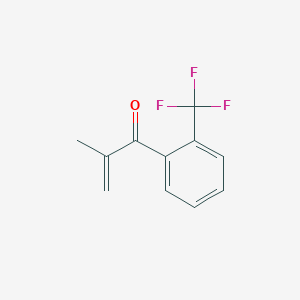
![2-Amino-7-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13699460.png)
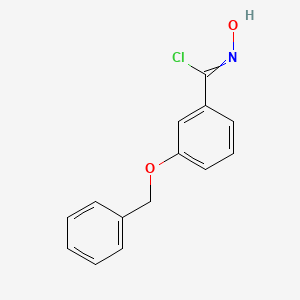
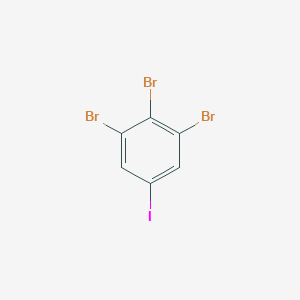
![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B13699468.png)
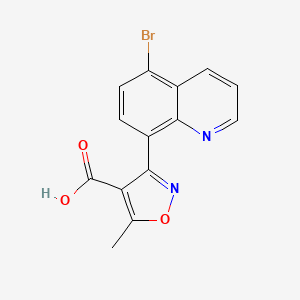
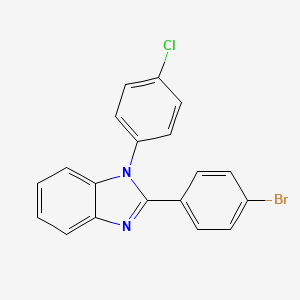
![1-[4-(Trifluoromethoxy)benzyl]guanidine](/img/structure/B13699503.png)

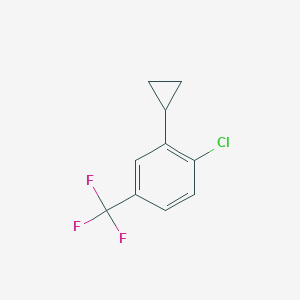
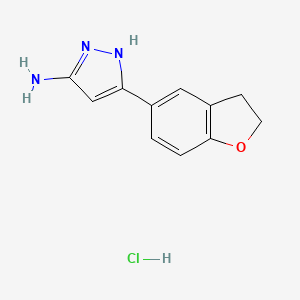

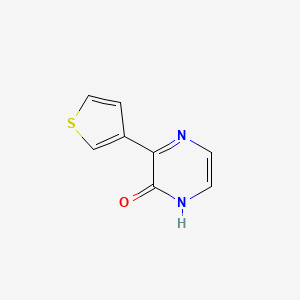
![N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B13699543.png)
